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molecular formula C15H12O3 B3026827 1,3,5-Tris(2-propynyloxy)benzene CAS No. 114233-80-6

1,3,5-Tris(2-propynyloxy)benzene

Cat. No. B3026827
M. Wt: 240.25 g/mol
InChI Key: WVZIFQJSKQJHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946391B2

Procedure details

Trihydroxybenzene (0.5 g 3.08 mmol) and propargyl bromide (4 ml, 12 mmol) were dissolved in 10 mL THF, dry potassium carbonate (3.75 g, 12 mmol) and catalytic amount 18-crown-6-ether was added. The reaction mixture was stirred at room temperature for 18 h. The solvent was evaporated and the mixture was dissolved in DCM, washed with brine. Concentration afforded crude product which was further purified by silica gel chromatography (1:2 ethyl acetate:hexane), giving compounds 17 0.54 g (72%). TLC (1:2 ethyl acetate:hexane): Rf=0.36. 1H NMR (400 MHz, CDCl3) δ 6.26 (3H, s), 4.64 (6H, d, J=2.4 Hz), 2.54 (3H, t, J=2.4 Hz). 13C NMR (100 MHz, CDCl3) δ 159.41, 95.50, 78.35, 75.88, 56.04. Low-resolution mass spectrum (ESI) calcd. for C15H13O3 [M+H]+: 241.08. Found: 241.00.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](O)=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH2:10](Br)[C:11]#[CH:12].[C:14](=[O:17])([O-])[O-].[K+].[K+].[CH2:20]1OCCOCCOCCOCCOCCO[CH2:21]1.[CH2:38]1[CH2:42]OC[CH2:39]1>>[CH2:10]([O:8][C:4]1[CH:5]=[C:6]([O:17][CH2:14][C:20]#[CH:21])[CH:7]=[C:2]([O:1][CH2:39][C:38]#[CH:42])[CH:3]=1)[C:11]#[CH:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC=1C(=C(C=CC1)O)O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
3.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the mixture was dissolved in DCM
WASH
Type
WASH
Details
washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
afforded crude product which
CUSTOM
Type
CUSTOM
Details
was further purified by silica gel chromatography (1:2 ethyl acetate:hexane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C#C)OC1=CC(=CC(=C1)OCC#C)OCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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